3-Methylbenzylpiperazine

Neuropharmacology Receptor Pharmacology Electrophysiology

Researchers analyzing seized samples or developing ANDA methods face challenges with isomeric impurity differentiation. Using a generic benzylpiperazine standard introduces uncontrolled variables due to differing GABAA receptor antagonism profiles across positional isomers. 3-Methylbenzylpiperazine (3-Me-BZP), as the meta-methyl isomer, provides a distinct retention time and mass spectrum, enabling unambiguous identification. It also serves as Meclizine Impurity 9 for pharmaceutical quality control. • ≥97% purity ensures analytical accuracy and legal defensibility. • Differentiated pharmacological activity at α1β2γ2 GABAA receptor vs. BZP, 2-Me-BZP. • Available from stock with global shipping for research and forensic use.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 5321-48-2
Cat. No. B026557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzylpiperazine
CAS5321-48-2
Synonyms1-[(3-Methylphenyl)methyl]piperazine;  1-(m-Methylbenzyl)piperazine;  N-(m-Methylbenzyl)piperazine;  NSC 30681; _x000B_
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCNCC2
InChIInChI=1S/C12H18N2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3
InChIKeyVTEOTZPEMDQENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbenzylpiperazine Overview


3-Methylbenzylpiperazine (3-Me-BZP), also referred to as 1-(3-methylbenzyl)piperazine, is a substituted piperazine derivative [1]. It is a nitrogen-containing heterocyclic compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol [2]. The compound features a benzyl group with a methyl substituent at the meta position. It is used primarily as a reference material in forensic laboratories for the analysis of designer drugs and has been investigated for its interaction with central nervous system targets . It is also listed as Meclizine Impurity 9, relevant for pharmaceutical analytical method development [3].

3-Methylbenzylpiperazine Substitution Risks


Simple substitution with another benzylpiperazine analog is not scientifically justifiable. The position of the methyl group on the phenyl ring significantly alters the compound's physicochemical properties and biological activity. For instance, 3-methylbenzylpiperazine exhibits a different inhibitory potency at the human α1β2γ2 GABAA receptor compared to its parent compound, benzylpiperazine (BZP), as well as the 2-methyl and 4-methyl positional isomers [1]. This structure-activity relationship (SAR) underscores that even minor structural modifications, such as the location of a single methyl group, can lead to quantifiable differences in receptor antagonism. Consequently, using a generic or incorrect isomer in research can introduce uncontrolled variables, compromising experimental reproducibility and data validity.

Quantitative Evidence for 3-Methylbenzylpiperazine


Differential GABAA Receptor Inhibition

In a head-to-head comparison of 12 piperazine derivatives, 3-methylbenzylpiperazine (3MBP) demonstrated a distinct inhibitory potency at the human α1β2γ2 GABAA receptor compared to its parent compound, benzylpiperazine (BZP), and its positional isomers. The study ranked compounds based on their IC20 values (concentration producing 20% inhibition of GABA-evoked current) using two-electrode voltage-clamp in Xenopus oocytes [1]. 3MBP was found to be more potent than BZP, but less potent than the 2-methyl isomer.

Neuropharmacology Receptor Pharmacology Electrophysiology Drug Discovery

Solubility in Research Solvents

The solubility of 3-methylbenzylpiperazine has been quantitatively characterized in several solvents commonly used in research and analytical settings. Data from vendor technical sheets provides the following solubilities for the free base . While solubility data for the free base of comparator benzylpiperazine (BZP) is not directly compared in the same source, BZP is generally reported to have similar, but not identical, solubility characteristics. More importantly, a comparison can be made with the hydrochloride salt of MBZP (1-methyl-4-benzylpiperazine), a different isomer, which shows a distinct solubility profile in PBS .

Analytical Chemistry Formulation Development In Vitro Assays Pharmacokinetics

Thermophysical Properties

The physical properties of 3-methylbenzylpiperazine are well-defined, with a boiling point reported as 256-257 °C (lit.) and a density of 1.001 g/mL at 25 °C (lit.) . These values provide a baseline for quality control and purification processes. A direct comparison with its ortho-isomer, 2-methylbenzylpiperazine (CAS 5321-47-1), reveals a significant difference in boiling point, which is reported as 77-80 °C at reduced pressure (0.1 mmHg) . This difference in volatility is a practical differentiator for synthesis and purification workflows.

Chemical Engineering Process Chemistry Quality Control Purification

Cholinesterase Inhibition by Hybrid Molecule

A study investigating hybrid molecules between (α)-lipoic acid (ALA) and various benzylpiperazines found that the parent benzylpiperazine compounds themselves did not show any inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). However, the hybrid molecule ALA-1-(3-methylbenzyl)piperazine, which contains the 3-methylbenzylpiperazine moiety, was an effective inhibitor of both enzymes [1]. This suggests the 3-methylbenzylpiperazine scaffold can be a productive starting point for medicinal chemistry programs targeting cholinesterases.

Medicinal Chemistry Enzymology Alzheimer's Disease Drug Design

3-Methylbenzylpiperazine Applications


Forensic Toxicology Reference Standard

3-Methylbenzylpiperazine is a known stimulant designer drug, first identified in Sweden in 2012 [1]. Its use as a certified reference material is critical for forensic laboratories conducting qualitative and quantitative analysis of seized samples or biological matrices. The compound's distinct retention time, mass spectrum, and physical properties allow for unambiguous identification, differentiating it from other benzylpiperazine analogs like BZP or MBZP. The availability of a high-purity standard (e.g., ≥97% ) ensures analytical accuracy and legal defensibility of results.

Meclizine Impurity Profiling

As a documented impurity of Meclizine (Meclizine Impurity 9) [2], this compound is essential for pharmaceutical quality control. It is used in analytical method development and validation to ensure that active pharmaceutical ingredients (APIs) and finished drug products meet regulatory purity standards. Its use helps in establishing impurity limits and monitoring batch-to-batch consistency.

GABAA Receptor Pharmacology Studies

The demonstrated differential activity at the human GABAA receptor [3] makes 3-methylbenzylpiperazine a valuable tool compound for investigating the structure-activity relationships of piperazine derivatives on this inhibitory neurotransmitter system. It can be used as a comparative probe alongside BZP and 2MBP to dissect the molecular pharmacology of GABAA receptor antagonism and its contribution to the complex in vivo effects of piperazine-based psychoactive substances.

Medicinal Chemistry Building Block

The successful development of a potent dual cholinesterase inhibitor by conjugating the 3-methylbenzylpiperazine moiety with (α)-lipoic acid [4] demonstrates the scaffold's utility in medicinal chemistry. Researchers can use this compound as a starting material for the synthesis of novel hybrid molecules targeting a range of therapeutic areas, including neurodegenerative diseases, leveraging the piperazine ring's well-known pharmacokinetic and pharmacodynamic properties.

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